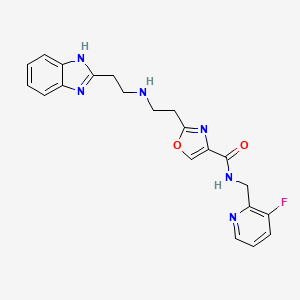![molecular formula C17H15N5O4 B1654108 N-[6-(4-methoxyphenoxy)pyridin-3-yl]-1-(1-methyl-5-nitroimidazol-2-yl)methanimine CAS No. 210411-38-4](/img/structure/B1654108.png)
N-[6-(4-methoxyphenoxy)pyridin-3-yl]-1-(1-methyl-5-nitroimidazol-2-yl)methanimine
Overview
Description
“N-[6-(4-methoxyphenoxy)pyridin-3-yl]-1-(1-methyl-5-nitroimidazol-2-yl)methanimine” is a chemical compound . The compound contains several functional groups including a methoxy group, a pyridine ring, a nitro group, and an imidazole ring. These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of these groups could lead to interesting interactions and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of multiple reactive groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a methoxy group could increase its solubility in organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[6-(4-methoxyphenoxy)pyridin-3-yl]-1-(1-methyl-5-nitroimidazol-2-yl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4/c1-21-15(19-11-17(21)22(23)24)10-18-12-3-8-16(20-9-12)26-14-6-4-13(25-2)5-7-14/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALHCRXMOSDDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C=NC2=CN=C(C=C2)OC3=CC=C(C=C3)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384157 | |
| Record name | N-[6-(4-methoxyphenoxy)pyridin-3-yl]-1-(1-methyl-5-nitroimidazol-2-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(4-methoxyphenoxy)pyridin-3-yl]-1-(1-methyl-5-nitroimidazol-2-yl)methanimine | |
CAS RN |
210411-38-4 | |
| Record name | N-[6-(4-methoxyphenoxy)pyridin-3-yl]-1-(1-methyl-5-nitroimidazol-2-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-[3-(2-Methoxyphenyl)propanoyl]-2-methyl-N-phenyl-2,8-diazaspiro[4.5]decane-3-carboxamide](/img/structure/B1654028.png)
![(2-{3-[2-(4-Fluorophenoxy)ethyl]-1,2,4-oxadiazol-5-yl}-1-pyrrolidinyl)(6-methyl-3-pyridyl)methanone](/img/structure/B1654029.png)
![{3-[2-(2-fluorophenoxy)ethyl]-1-pyrrolidinyl}(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B1654033.png)
![1-(3-Methoxybenzyl)-3-azetanyl {4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl} ether](/img/structure/B1654034.png)
![3-(3-Chloro-5-isoxazolyl)-1-(2-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}piperidino)-1-propanone](/img/structure/B1654035.png)
![(3-{3-[2-(Cyclopentylmethoxy)ethyl]-1,2,4-oxadiazol-5-yl}piperidino)(2,6-dimethoxy-3-pyridyl)methanone](/img/structure/B1654036.png)
![8-[2-(3-Methoxyphenyl)acetyl]-4-phenyl-1lambda-thia-4,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B1654038.png)
![[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester-HCl](/img/structure/B1654040.png)
![[4-[(Cyclopropylamino)methyl]-2-fluorophenyl]boronic acid](/img/structure/B1654042.png)
![(2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)boronic acid pinacol ester](/img/structure/B1654043.png)

![N-[[2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine](/img/structure/B1654047.png)
